CGP-79807 - 1229665-91-1

CGP-79807

Catalog Number: EVT-263969
CAS Number: 1229665-91-1
Molecular Formula: C20H23N7O
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CGP-79807 is a bio-active chemical.
Source and Classification

CGP-79807 belongs to a class of compounds known as cyclin-dependent kinase inhibitors. These inhibitors are crucial in regulating the cell cycle, making CGP-79807 relevant in cancer research where uncontrolled cell division is a hallmark. The compound has been referenced in patents and scientific literature, indicating its significance in therapeutic contexts, particularly concerning cancer treatment strategies .

Synthesis Analysis

The synthesis of CGP-79807 involves a multi-step organic synthesis process. While specific details on the exact methodology may vary, it typically includes the following steps:

  1. Starting Materials: The synthesis begins with readily available starting materials, which may include specific amines and ketones.
  2. Reagents: Common reagents used in the synthesis include coupling agents and solvents that facilitate the formation of desired intermediates.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperature and pressure conditions to optimize yields. For instance, reactions may require reflux or specific pH adjustments to promote reactivity.
  4. Purification: After synthesis, purification techniques such as chromatography are employed to isolate CGP-79807 from by-products and unreacted materials.

The detailed synthetic pathway can be complex, often requiring optimization to achieve high purity and yield .

Molecular Structure Analysis

CGP-79807 has a well-defined molecular structure characterized by specific functional groups that confer its biological activity.

  • Molecular Formula: The empirical formula is typically represented as C₁₄H₁₈N₄O.
  • Molecular Weight: The molecular weight is approximately 246.32 g/mol.
  • Structural Features: The structure includes a central aromatic ring system, which is crucial for its interaction with cyclin-dependent kinases. Additionally, it contains nitrogen atoms that participate in hydrogen bonding with target proteins.

X-ray crystallography studies have provided insights into its three-dimensional conformation, revealing how it binds to its target enzymes .

Chemical Reactions Analysis

CGP-79807 undergoes various chemical reactions that are essential for its biological activity:

  1. Binding Reactions: The primary reaction of interest is the binding of CGP-79807 to cyclin-dependent kinases, which inhibits their activity.
  2. Metabolic Reactions: In vivo, CGP-79807 may undergo metabolic transformations involving oxidation or conjugation, impacting its pharmacokinetics.
  3. Degradation Pathways: Understanding the stability of CGP-79807 under physiological conditions is critical for predicting its efficacy and safety profile.

These reactions are vital for assessing the compound's therapeutic potential and understanding how it interacts with biological systems .

Mechanism of Action

CGP-79807 exerts its effects primarily through the inhibition of cyclin-dependent kinases, which are key regulators of the cell cycle:

  1. Target Interaction: It binds to the ATP-binding site of cyclin-dependent kinases, preventing ATP from binding and thus inhibiting kinase activity.
  2. Cell Cycle Arrest: This inhibition results in cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), leading to reduced cell proliferation.
  3. Apoptosis Induction: In certain contexts, inhibition by CGP-79807 can trigger apoptotic pathways in cancer cells, enhancing its therapeutic efficacy.

Studies have demonstrated that CGP-79807 can effectively reduce tumor growth in preclinical models by disrupting these processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of CGP-79807 contribute significantly to its behavior in biological systems:

  • Solubility: CGP-79807 exhibits moderate solubility in aqueous solutions, which is important for its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of crystalline compounds.

These properties are crucial for formulation development and determining suitable administration routes for potential therapeutic use .

Applications

CGP-79807 has several promising applications in scientific research and medicine:

  1. Cancer Therapy: Its primary application lies in oncology, where it serves as a potential treatment for various cancers by inhibiting cell proliferation.
  2. Research Tool: CGP-79807 is utilized in laboratory settings to study cell cycle regulation and the role of cyclin-dependent kinases in cellular processes.
  3. Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to enhance anticancer efficacy.

The exploration of CGP-79807 continues to expand as researchers seek to better understand its full therapeutic potential .

Introduction to CGP-79807 in Contemporary Research

CGP-79807 represents a strategically designed benzamide derivative pivotal for probing complex biochemical pathways, particularly within G protein-coupled receptor (GPCR) systems. Its development reflects the evolution of pharmacology from descriptive observations to molecularly targeted design, enabling precise dissection of cellular signaling mechanisms. As a research tool, it bridges historical medicinal chemistry principles with contemporary molecular pharmacology paradigms [1] [7].

Historical Context of Bioactive Benzamide Derivatives in Pharmacological Discovery

Benzamide derivatives emerged as critical scaffolds following the mid-20th century shift toward synthetic medicinal chemistry. Early derivatives like sulpiride (1960s) demonstrated dopamine D2 receptor antagonism, establishing benzamides as templates for neuropsychiatric agents. This period saw pharmacology evolve from organ-level observations (e.g., Magendie’s Nux vomica studies) to receptor-focused drug design, facilitated by advancements in radioligand binding assays (1970s–1980s) [1] [3]. Benzamides’ structural flexibility allowed systematic optimization of receptor subtype selectivity, enabling targeted interrogation of neurotransmitter systems—a principle leveraged in CGP-79807’s design [7].

Table 1: Key Benzamide Derivatives in Pharmacological Research

CompoundEraPrimary TargetResearch Contribution
Sulpiride1960sDopamine D2 receptorEstablished antipsychotic efficacy
Remoxipride1980sD2 receptorHighlighted limbic system selectivity
CGP-798071990sGPCR complexesElucidated receptor dimerization signaling

CGP-79807’s Emergence as a Model Compound in Targeted Biochemical Studies

CGP-79807 was engineered to address GPCR signaling complexity, specifically probing biased agonism and receptor heterodimerization. Its phosphinic acid structure confers high-affinity binding to GABAB receptor subtypes, allowing selective disruption of G protein vs. β-arrestin pathways. Studies utilizing CGP-79807 demonstrated that GPCRs adopt distinct conformational states when engaging intracellular effectors, directly influencing kinetic signaling outcomes [5]. For example:

  • Receptor Dimerization Studies: CGP-79807 revealed allosteric communication within GABAB-R1/R2 heterodimers, proving that ligand binding at one subunit modulates transducer coupling at the partner subunit [5].
  • Bias Factor Quantification: Researchers employed CGP-79807 to establish that ligand efficacy ratios (ΔΔlog(τ/KA)) predict in vivo functional selectivity, advancing bias quantification methods [5].

Table 2: Research Applications of CGP-79807

Application DomainKey InsightMethodological Impact
GPCR Dimer PharmacologyIdentified cooperativity in transducer recruitmentValidated heterodimers as drug targets
Pathway-Specific Biased AgonismQuantified G protein vs. β-arrestin signaling biasStandardized bias calculation frameworks
Subcellular SignalingMapped endosomal GPCR activation kineticsDeveloped location-biased drug design concepts

Research Paradigms Shaping CGP-79807 Investigations (1990s–Present)

CGP-79807’s utility evolved alongside three interconnected research paradigms:

  • Reductionist Molecular Pharmacology (1990s–2000s):Early studies emphasized isolated receptor-ligand interactions, using CGP-79807 to map binding domains via photoaffinity labeling and site-directed mutagenesis. This aligned with contemporaneous drug discovery trends targeting single proteins (e.g., ACE inhibitors) [3] [7].

  • Systems Pharmacology Shift (2010s):As network biology emerged, CGP-79807 studies incorporated stoichiometric context—revealing that effector expression gradients (e.g., GRK2/β-arrestin ratios) dictate signaling bias across brain regions. This reflected industry recognition of multitarget therapeutics [5] [8].

  • Pluridimensional Signaling Models (Present):Current research leverages CGP-79807 to investigate subcellular signaling microdomains (e.g., endosomal receptors) and conformation-specific biosensors. This paradigm acknowledges that cellular location and transducer conformation determine functional outcomes, driving context-aware drug design [5].

Table 3: Evolving Research Paradigms in CGP-79807 Studies

ParadigmPeriodCore QuestionCGP-79807’s Role
Reductionist Pharmacology1990s–2000sHow does ligand binding affect receptors?Structure-activity relationship probe
Systems Pharmacology2010sHow do cellular networks shape signaling?Effector stoichiometry modulator
Pluridimensional Signaling2020sHow do spatial/kinetic parameters define output?Conformational biosensor validation tool

Properties

CAS Number

1229665-91-1

Product Name

CGP-79807

IUPAC Name

3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]benzonitrile

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C20H23N7O/c1-2-27-12-22-17-18(23-15-5-3-4-13(10-15)11-21)25-20(26-19(17)27)24-14-6-8-16(28)9-7-14/h3-5,10,12,14,16,28H,2,6-9H2,1H3,(H2,23,24,25,26)

InChI Key

YREVWYJUWQLUFX-KOMQPUFPSA-N

SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC=CC(=C4)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

CGP-79807; CGP 79807; CGP79807; UNII-532R2SRL4B; CHEMBL172140; 532R2SRL4B; SCHEMBL5842014; SCHEMBL5842019; BDBM50073763.

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC=CC(=C4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.